molecular formula C21H24N2O2 B4958758 N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide

N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide

Cat. No. B4958758
M. Wt: 336.4 g/mol
InChI Key: XTCSQZOSQPHURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide, also known as BPA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BPA belongs to the class of compounds known as benzamides, which are known to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that is involved in a variety of physiological processes, including pain sensation, mood regulation, and inflammation. N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide has been shown to increase the levels of endocannabinoids in the brain, which may account for its therapeutic effects.
Biochemical and Physiological Effects
N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, which may be due to its analgesic effects. N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide has also been shown to reduce anxiety-like behavior in animal models, which may be due to its anxiolytic effects. Additionally, N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide has been shown to have anti-inflammatory effects, which may be due to its ability to modulate the endocannabinoid system.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide is relatively easy to synthesize and is readily available. However, one limitation of using N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide in lab experiments is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for research on N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide. One area of interest is its potential as a treatment for addiction. N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a useful treatment for addiction. Another area of interest is its potential as a treatment for depression. N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide has been shown to have antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for depression in humans. Additionally, further research is needed to determine the safety and efficacy of N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide in humans, and to develop new methods for synthesizing N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide that are more efficient and cost-effective.

Synthesis Methods

N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide can be synthesized using a variety of methods, but the most common method involves the reaction of 4-benzylpiperidine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the acetylation of the amine using acetic anhydride to yield N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide.

Scientific Research Applications

N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide has also been shown to have potential as a treatment for addiction and depression.

properties

IUPAC Name

N-[2-(4-benzylpiperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16(24)22-20-10-6-5-9-19(20)21(25)23-13-11-18(12-14-23)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCSQZOSQPHURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-benzylpiperidin-1-yl)carbonyl]phenyl}acetamide

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